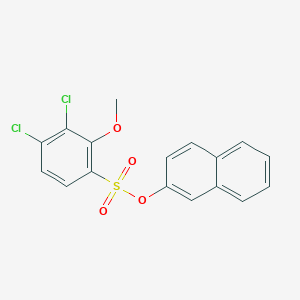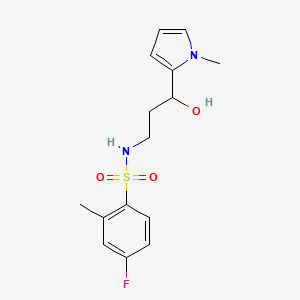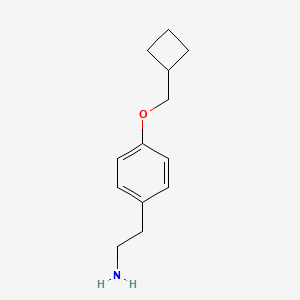
2-(4-Cyclobutylmethoxyphenyl)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Cyclobutylmethoxyphenyl)-ethylamine” is a compound that contains a cyclobutyl group, a methoxyphenyl group, and an ethylamine group . Cyclobutyl is a type of cycloalkane, which is a hydrocarbon ring containing four carbon atoms . Methoxyphenyl refers to a phenyl group (a ring of six carbon atoms, akin to benzene) with a methoxy group (-O-CH3) attached. Ethylamine is a two-carbon chain (ethyl) with an amine group (-NH2) attached.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclobutyl group could potentially be introduced through a [4+2] cycloaddition reaction. The methoxyphenyl group might be introduced through a substitution reaction, and the ethylamine group could potentially be added through a reductive amination.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The cyclobutyl and methoxyphenyl groups are likely to contribute significant steric bulk, which could influence the overall shape of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the amine group is a common site of reactivity in many chemical reactions, acting as a nucleophile or base. The ether group (in the methoxyphenyl group) is generally quite stable but could potentially be cleaved under acidic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ether groups could influence its solubility in different solvents.Applications De Recherche Scientifique
Neuropharmacological Applications
- Antidepressant Activity : Compounds similar in structure to 2-(4-Cyclobutylmethoxyphenyl)-ethylamine, such as 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, have been explored for their potential antidepressant activities. These derivatives exhibit significant inhibition of neurotransmitter uptake and have shown promising results in various rodent models for antidepressant efficacy. The specific structural modifications, like the presence of methoxy groups on the phenyl ring, contribute to their pharmacological profile (Yardley et al., 1990).
Antimicrobial and Antioxidant Applications
- Antimicrobial Activity : Novel benzimidazole-morpholine derivatives, structurally related to 2-(4-Cyclobutylmethoxyphenyl)-ethylamine, have been synthesized and screened for antimicrobial activities. Some of these compounds have shown promising inhibitory effects on COX enzymes and potential applications in treating inflammatory diseases without cytotoxic or genotoxic effects (Can et al., 2017).
Organic Synthesis and Material Science
- Synthesis of Lignan Conjugates : Research into the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives has revealed significant antimicrobial and antioxidant activities. These findings suggest potential applications in developing new therapeutic agents and materials with enhanced biological properties (Raghavendra et al., 2016).
Mechanistic Studies in Biochemistry
- Polyamine Analogue-Induced Programmed Cell Death : Studies on polyamine analogues, which share functional similarities with 2-(4-Cyclobutylmethoxyphenyl)-ethylamine, have provided insights into their mechanism of inducing programmed cell death (PCD) in cancer cells. This research highlights the role of polyamine catabolism and oxidative stress in mediating cytotoxic effects, offering a potential therapeutic approach for targeting cancer cells (Ha et al., 1997).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(cyclobutylmethoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-9-8-11-4-6-13(7-5-11)15-10-12-2-1-3-12/h4-7,12H,1-3,8-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUHQEHUZABVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC=C(C=C2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclobutylmethoxyphenyl)-ethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2968811.png)
![2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2968812.png)
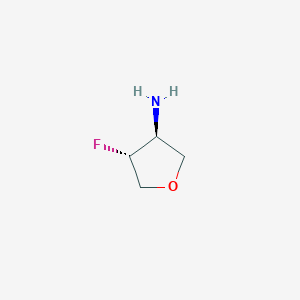
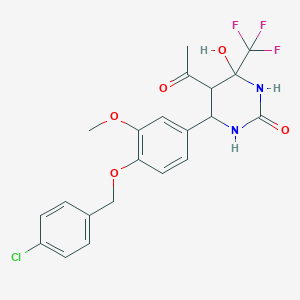
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2968817.png)
![1-Phenyl-5-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}pentane-1,5-dione](/img/structure/B2968819.png)
![3-[[1-(Cyclobutylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2968820.png)
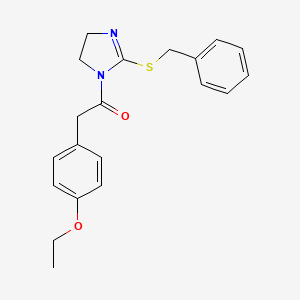
![1-methyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968824.png)
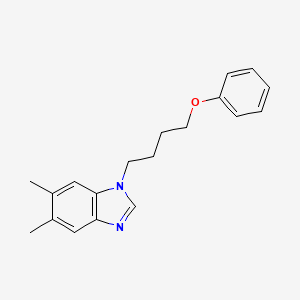
![1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one](/img/structure/B2968829.png)
![2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2968830.png)
